Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that the compound could potentially exist in multiple isomeric forms. The exact structure would depend on the specific arrangement of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The amino group could potentially engage in reactions such as acylation or alkylation, while the carboxylate group could undergo reactions such as esterification or amidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties such as solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Synthesis Techniques and Derivative Development
- Researchers have developed facile synthesis methods for novel compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate derivatives. These methods involve regiospecific conversion of ester functionalities to acids and subsequent reactions leading to the formation of various heterocyclic compounds, indicating a broad scope for chemical transformations and potential applications in medicinal chemistry (Koza et al., 2013).
Antitumor Activity Evaluation
- A study focused on the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates showed that these compounds exhibit promising antitumor potential against several human tumor cell lines. Notably, the research highlighted structure-activity relationships and the lack of significant toxicity against non-tumor cell lines, suggesting these derivatives as potential candidates for cancer therapy (Rodrigues et al., 2021).
Chemical Properties and Reactions
- The chemical structure of a related compound, methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, was analyzed, revealing its molecular conformation and interactions. This study provides insight into the structural characteristics of such compounds, which is essential for understanding their reactivity and potential applications in developing pharmacologically active molecules (Bortoluzzi et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with multiple receptors, suggesting a potential for broad-spectrum biological activities .
Mode of Action
Related compounds have been shown to bind with high affinity to multiple receptors, which could lead to a variety of biological responses .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Related compounds have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The compound Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate could potentially interact with various enzymes and proteins due to its complex structure. The presence of an amino group and a carboxylate group suggests it could participate in reactions involving amine transfer or act as a ligand for metal ions in enzymes . Specific interactions would depend on the exact spatial and electronic configuration of the molecule.
Cellular Effects
The effects of this compound on cells are not known as of 2021. Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it might interact with receptors or enzymes, altering their activity and subsequently affecting downstream cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not known as of 2021. Its effects at the molecular level could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms would depend on the specific biochemical properties of the compound .
Metabolic Pathways
The compound could potentially be involved in various metabolic pathways, depending on its biochemical properties and the specific enzymes or cofactors it interacts with .
Properties
IUPAC Name |
methyl 7-amino-2-(4-methoxyphenyl)-3-oxothieno[3,2-c]pyridazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-21-9-5-3-8(4-6-9)18-11(19)7-10-13(17-18)12(16)14(23-10)15(20)22-2/h3-7H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLMNCKPSSYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=C(S3)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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